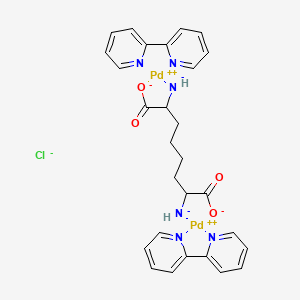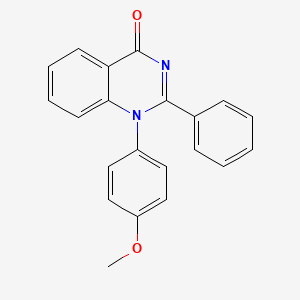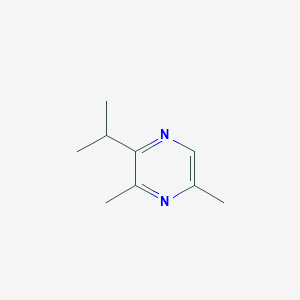![molecular formula C4H2N4OS B13103365 [1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one CAS No. 89797-57-9](/img/structure/B13103365.png)
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable thioamides in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of [1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-d]thiazoles:
1,2,3-Thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases: These compounds have been studied for their antimicrobial and cytotoxic activities.
Uniqueness
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one is unique due to its specific ring structure that combines both sulfur and nitrogen atoms, providing distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with desired biological activities.
Eigenschaften
CAS-Nummer |
89797-57-9 |
|---|---|
Molekularformel |
C4H2N4OS |
Molekulargewicht |
154.15 g/mol |
IUPAC-Name |
4H-thiadiazolo[5,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C4H2N4OS/c9-4-5-1-2-3(6-4)10-8-7-2/h1H,(H,5,6,9) |
InChI-Schlüssel |
JTEPLABMBXRBOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)NC2=C1N=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


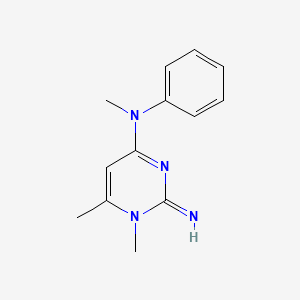
![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
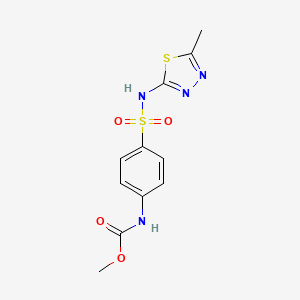
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
